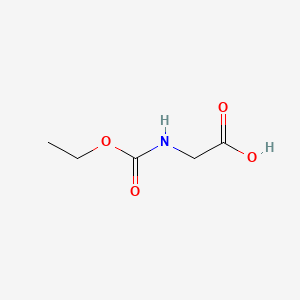

Glycine, N-(ethoxycarbonyl)-

Vue d'ensemble

Description

Glycine, N-(ethoxycarbonyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of glycine. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(ethoxycarbonyl)- typically involves the reaction of glycine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through extraction and purification processes .

Industrial Production Methods: In industrial settings, the production of Glycine, N-(ethoxycarbonyl)- can be scaled up using continuous flow synthesis techniques. This method involves the use of a modular mesoreactor setup, which allows for the optimization of reaction conditions and efficient large-scale production .

Analyse Des Réactions Chimiques

Reactivity with Carbonyl Compounds

Formaldehyde (HCHO) reacts efficiently with amino acids, and analogous reactivity is expected for N-(ethoxycarbonyl) glycine:

| Reaction Conditions | Observed Products | Stability |

|---|---|---|

| Room temperature, neutral pH | Hydroxymethylated intermediates | Moderate (hours) |

| High concentration/base | Cyclized lactams or cross-linked adducts | High (days) |

For example, formaldehyde reacts with cysteine to form a stable thiazolidine . By analogy, N-(ethoxycarbonyl) glycine may undergo cyclization under similar conditions, though the ethoxycarbonyl group could sterically hinder such reactions.

Decarboxylation Pathways

Glycine derivatives are prone to decarboxylation under radical-generating conditions:

-

Radical-induced decarboxylation produces CO₂ and alkylamine radicals (e.g., - CH₂NH₂) .

-

The presence of the ethoxycarbonyl group may alter the reaction pathway by stabilizing intermediates or redirecting radical attack.

Key Steps in Decarboxylation:

Stability in Acidic/Basic Media

The ethoxycarbonyl group is susceptible to hydrolysis:

| Condition | Reaction Outcome |

|---|---|

| Acidic (HCl) | Deprotection to regenerate glycine |

| Basic (NaOH) | Saponification, forming glycine and ethanol |

Hydrolysis rates depend on temperature and substituent steric effects, as seen in related N-alkylglycine salts .

Cross-Linking and Disproportionation

Under concentrated or heated conditions, N-(ethoxycarbonyl) glycine may undergo:

-

Cross-linking : Formation of dimeric or oligomeric species via hydroxymethyl intermediates .

-

Disproportionation : Conversion to methylated byproducts, akin to lysine methylation by formaldehyde .

Comparative Reactivity

Reactions of N-(ethoxycarbonyl) glycine are expected to be slower than those of unmodified glycine due to steric and electronic effects of the protecting group. For instance:

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antihypertensive Agents

One of the notable applications of Glycine, N-(ethoxycarbonyl)- is in the synthesis of enalapril, an antihypertensive medication. Enalapril is derived from the compound and functions by inhibiting the Angiotensin Converting Enzyme (ACE), which plays a crucial role in regulating blood pressure. The synthesis process involves reacting N-carboxyanhydride of Glycine, N-(ethoxycarbonyl)- with L-proline in the presence of a base to yield enalapril with high efficiency and minimal side reactions .

1.2 Neurotransmitter Functions

Glycine acts as a significant inhibitory neurotransmitter in the central nervous system. Its role in neurotransmission is critical for maintaining proper neuronal function and preventing excitotoxicity, which can lead to neurodegenerative diseases . Research indicates that glycine supplementation may protect against various forms of cellular injury, including those induced by hypoxia and oxidative stress .

Biochemical Research

2.1 Cytoprotection Studies

Glycine has been extensively studied for its cytoprotective effects across different cell types. Research has shown that it can mitigate cell death caused by various stressors, such as hypoxia and inflammatory stimuli . The cytoprotective mechanism is believed to involve the modulation of intracellular calcium levels and the stabilization of mitochondrial function.

| Cell Type | Injury Model | Cytoprotective Effect |

|---|---|---|

| Kidney Tubules | Hypoxia | Prevents necrosis |

| Macrophages | Pyroptosis | Reduces cell death |

| Neurons | Oxidative Stress | Maintains ATP levels |

Environmental Applications

3.1 Heavy Metal Remediation

Recent studies have highlighted the potential of Glycine, N-(ethoxycarbonyl)- in environmental remediation. When combined with metal oxides such as SiO2, TiO2, and Fe3O4, glycine forms nanocomposites that exhibit enhanced adsorption properties for heavy metals. These composites have demonstrated significant antibacterial activity and effectiveness in treating contaminated water sources .

Material Science

4.1 Polymer Synthesis

In materials science, Glycine, N-(ethoxycarbonyl)- serves as a building block for synthesizing various polymers used in coatings and adhesives. Its functional groups allow for versatile chemical modifications that enhance material properties such as adhesion and thermal stability.

Case Studies

Case Study 1: Enalapril Synthesis

The synthesis of enalapril from Glycine, N-(ethoxycarbonyl)- has been optimized to achieve high yields with minimal waste. A study demonstrated that using a simple neutralization method post-reaction significantly reduced processing time and costs associated with traditional synthesis methods .

Case Study 2: Cytoprotection Mechanisms

A comprehensive study on glycine's protective effects against oxidative stress revealed that it enhances mitochondrial function in kidney cells during hypoxic conditions. This research provided insights into potential therapeutic applications for kidney injury treatments .

Mécanisme D'action

The mechanism of action of Glycine, N-(ethoxycarbonyl)- involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in biochemical processes.

Pathways Involved: It is involved in the synthesis of peptides and proteins, and its derivatives can modulate various biological activities

Comparaison Avec Des Composés Similaires

- Glycine, N-methyl-N-ethoxycarbonyl-

- Glycine, N-(ethoxycarbonyl)-, ethyl ester

Comparison: Glycine, N-(ethoxycarbonyl)- is unique due to its specific functional group, which imparts distinct reactivity and properties compared to other glycine derivatives. Its ethoxycarbonyl group makes it particularly useful in peptide synthesis and other organic reactions .

Activité Biologique

Glycine, N-(ethoxycarbonyl)- is a derivative of glycine that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, emphasizing its antibacterial and cytoprotective effects.

Synthesis of Glycine, N-(ethoxycarbonyl)-

The synthesis of Glycine, N-(ethoxycarbonyl)- typically involves the reaction of glycine with ethoxycarbonyl chloride. This method allows for the introduction of the ethoxycarbonyl group, which can enhance the compound's biological properties. The synthesis process is crucial as it influences the purity and yield of the final product, which is essential for subsequent biological evaluations.

Antibacterial Activity

Recent studies have demonstrated that glycine derivatives exhibit significant antibacterial properties. For instance, a study focused on various amino acid derivatives, including glycine compounds, showed that certain derivatives had moderate to high activity against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. Specifically, Glycine, N-(ethoxycarbonyl)- was found to exhibit bactericidal effects by targeting penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis .

Table 1: Antibacterial Activity of Glycine Derivatives

| Compound | Concentration (μg/ml) | Activity Against S. aureus | Activity Against K. pneumoniae |

|---|---|---|---|

| Glycine, N-(ethoxycarbonyl)- | 50 | Moderate | High |

| L-Alanine | 50 | High | Moderate |

The mechanism of action involves the inhibition of cell wall integrity leading to cell lysis. This bactericidal effect is attributed to the compound's ability to covalently bind to PBPs, disrupting their function .

Cytoprotective Effects

Glycine has been extensively studied for its cytoprotective effects in various cellular models. Research indicates that glycine can protect kidney tubule cells from necrotic injury caused by hypoxia. Specifically, in isolated kidney proximal tubules subjected to hypoxic conditions, glycine treatment resulted in preserved cellular integrity and function .

Table 2: Summary of Glycine's Cytoprotective Effects

| Cell Type | Injury Model | Outcome |

|---|---|---|

| Kidney Proximal Tubules | Hypoxia/Reoxygenation | Preservation of ATP levels |

| Epithelial Cell Lines | Calcium Ionophore Injury | Reduced LDH release |

Glycine's protective role is believed to be linked to its ability to modulate intracellular calcium levels and reduce oxidative stress during reoxygenation phases following hypoxic events .

Case Studies

- Kidney Protection : A study evaluated the cytoprotective role of glycine in renal tubular cells under hypoxic conditions. Results indicated that glycine significantly improved cell viability and mitochondrial function post-hypoxia compared to controls .

- Antibacterial Evaluation : Another investigation assessed various amino acid derivatives for their antibacterial properties. Glycine derivatives were shown to possess varying degrees of activity against Gram-positive and Gram-negative bacteria, with some exhibiting comparable efficacy to standard antibiotics .

Propriétés

IUPAC Name |

2-(ethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVSUZHDJGUDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196667 | |

| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4596-51-4 | |

| Record name | Glycine, N-(ethoxycarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbethoxyglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.